2-chloro-4,5-difluoro-N-[3-nitro-5-(phenylsulfanyl)phenyl]benzamide
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Overview
Description
2-chloro-4,5-difluoro-N-[3-nitro-5-(phenylsulfanyl)phenyl]benzamide is an organic compound with a complex structure, featuring multiple functional groups including chloro, difluoro, nitro, and phenylsulfanyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloro-4,5-difluoro-N-[3-nitro-5-(phenylsulfanyl)phenyl]benzamide typically involves multiple steps, starting from commercially available precursors. The general synthetic route includes:
Nitration: Introduction of the nitro group to the aromatic ring.
Halogenation: Introduction of chloro and difluoro groups.
Sulfenylation: Introduction of the phenylsulfanyl group.
Amidation: Formation of the benzamide structure.
Each step requires specific reaction conditions, such as the use of strong acids for nitration, halogenating agents for halogenation, and appropriate catalysts for sulfenylation and amidation .
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and recycling of solvents and reagents.
Chemical Reactions Analysis
Types of Reactions
2-chloro-4,5-difluoro-N-[3-nitro-5-(phenylsulfanyl)phenyl]benzamide can undergo various chemical reactions, including:
Oxidation: Conversion of the phenylsulfanyl group to a sulfone.
Reduction: Reduction of the nitro group to an amine.
Substitution: Halogen atoms can be substituted by other nucleophiles.
Common Reagents and Conditions
Oxidation: Typically performed using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Commonly achieved using reducing agents like hydrogen gas with a palladium catalyst or sodium borohydride.
Substitution: Nucleophilic substitution reactions often use reagents like sodium methoxide or potassium tert-butoxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the phenylsulfanyl group would yield a sulfone derivative, while reduction of the nitro group would produce an amine derivative.
Scientific Research Applications
2-chloro-4,5-difluoro-N-[3-nitro-5-(phenylsulfanyl)phenyl]benzamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structure and functional groups.
Industry: Utilized in the development of new materials or as a catalyst in various chemical processes.
Mechanism of Action
The mechanism of action of 2-chloro-4,5-difluoro-N-[3-nitro-5-(phenylsulfanyl)phenyl]benzamide depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The presence of multiple functional groups allows it to engage in various interactions, enhancing its potential efficacy .
Comparison with Similar Compounds
Similar Compounds
- 2-chloro-4,5-difluoro-N-(3-nitrophenyl)benzamide
- 3,5-dichloro-N-(4-methyl-2-nitrophenyl)benzamide
- 2-chloro-4,5-difluoro-N-[3-phenoxy-5-(phenylsulfonyl)phenyl]benzamide
Uniqueness
2-chloro-4,5-difluoro-N-[3-nitro-5-(phenylsulfanyl)phenyl]benzamide is unique due to the combination of its functional groups, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C19H11ClF2N2O3S |
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Molecular Weight |
420.8 g/mol |
IUPAC Name |
2-chloro-4,5-difluoro-N-(3-nitro-5-phenylsulfanylphenyl)benzamide |
InChI |
InChI=1S/C19H11ClF2N2O3S/c20-16-10-18(22)17(21)9-15(16)19(25)23-11-6-12(24(26)27)8-14(7-11)28-13-4-2-1-3-5-13/h1-10H,(H,23,25) |
InChI Key |
WICHCEKXPJDBQP-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)SC2=CC(=CC(=C2)[N+](=O)[O-])NC(=O)C3=CC(=C(C=C3Cl)F)F |
Origin of Product |
United States |
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